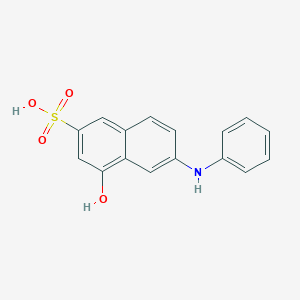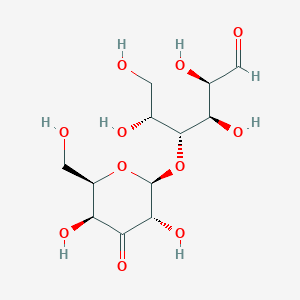
4-O-(beta-D-Xylo-hexopyranosyl-3-ulose)-D-glucopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-O-(beta-D-Xylo-hexopyranosyl-3-ulose)-D-glucopyranose, also known as UX3G, is a natural compound found in the leaves of various plants. It belongs to the class of carbohydrates and has been found to possess numerous beneficial properties.
Scientific Research Applications
NMR Analysis and Chemical Structure
4-O-(β-D-Xylo-hexopyranosyl-3-ulose)-D-glucopyranose, known as 3-keto-lactose, has been studied using nuclear magnetic resonance (NMR) in deuterated dimethyl sulfoxide. This research helps in identifying the signals in the spectrum and understanding the molecular structure of such compounds. The study found that the lack of a free carbonyl function in 3-keto-lactose is due to the presence of the hemiacetal formed during crystallization from methanol (Anteunis, Beeumen, Bruyn, & Ley, 2010).
Bleaching of Kraft Pulp
Research into non-chlorine bleaching of kraft pulp using methyl 4-O-ethyl-β-D-glucopyranoside as a model compound for cellulose showed the formation of carbonyl sugar derivatives, including methyl 3,6-di-O-acetyl-4-O-ethyl-β-D-arabino-hexopyranosidulose, relevant to the paper and pulp industry. This study provides insights into the reaction of ozone with polysaccharides during the bleaching process (Kishimoto, Nakatsubo, & Murakami, 1995).
Conversion of Polysaccharides
In the context of carbohydrate chemistry, the oxidation of methyl trimethyl glucopyranosides, obtained from permethylated cellulose, laminarin, and dextran, yielded corresponding ulose derivatives. This study contributes to the understanding of the chemical conversion of polysaccharides and their analysis through gas chromatography and mass spectrometry, which is crucial for carbohydrate research and applications (Kashimura, Yoshida, & Onodera, 1974).
Sugar Transport in Microorganisms
The biochemical conversion of saccharides to their corresponding 3-uloses was demonstrated by research on Agrobacterium tumefaciens. This study showed the formation and utilization of glycoside-3-uloses, such as D-xylo-hexos-3-ulose-D-glucopyranoside, in the culture medium. Understanding the sugar transport system in microorganisms can have implications for biotechnology and fermentation processes (Fukui, Tai, & Hochster, 1965).
properties
CAS RN |
15990-62-2 |
|---|---|
Product Name |
4-O-(beta-D-Xylo-hexopyranosyl-3-ulose)-D-glucopyranose |
Molecular Formula |
C12H20O11 |
Molecular Weight |
340.28 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-4-[(2S,3S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-oxooxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C12H20O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-8,10-12,14-19,21H,2-3H2/t4-,5+,6+,7+,8-,10+,11+,12-/m0/s1 |
InChI Key |
QVZHZVWYFNADIO-BATPLZQESA-N |
Isomeric SMILES |
C([C@@H]1[C@@H](C(=O)[C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O |
SMILES |
C(C1C(C(=O)C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(=O)C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O |
physical_description |
Solid |
synonyms |
3-ketolactose 4-O-(beta-D-xylo-hexopyranosyl-3-ulose)-D-glucopyranose 4-O-beta-D-xylo-hexopyranos-3-ulos-1-yl-D-glucose |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



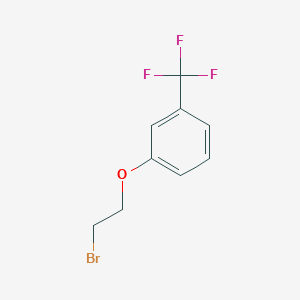
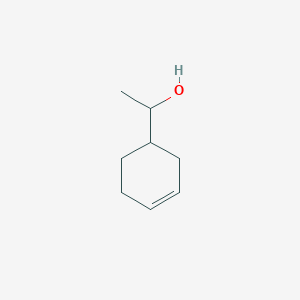
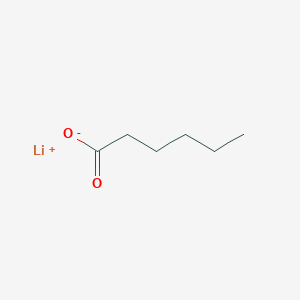
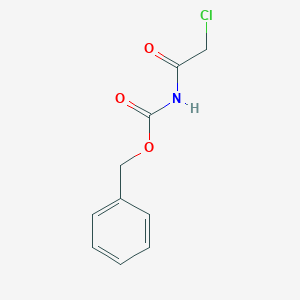
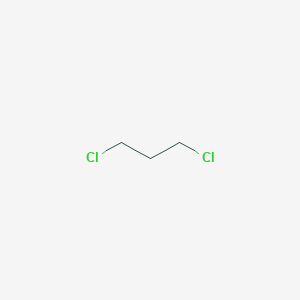
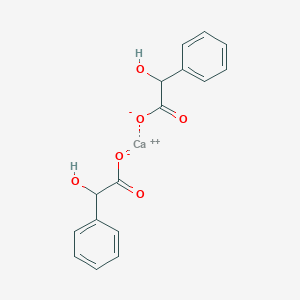
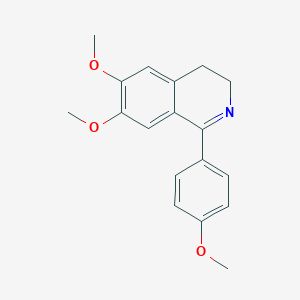

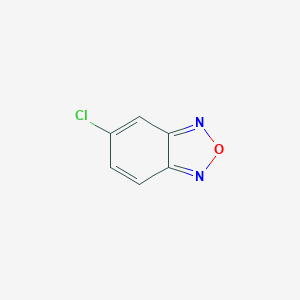
![2-Naphthalenecarboxylic acid, 4-[[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]phenyl]azo]-3-hydroxy-](/img/structure/B93687.png)
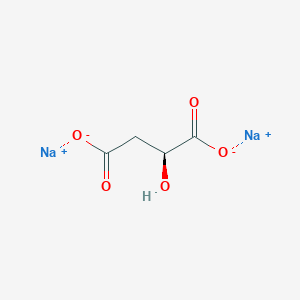
![[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate](/img/structure/B93689.png)

